molecular formula C12H17NO4S2 B2825101 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 874788-10-0

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2825101
CAS No.: 874788-10-0
M. Wt: 303.39
InChI Key: TUZPKPPVPCZDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a compound with a molecular weight of 247.72 . Another similar compound is “(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride” with a molecular weight of 232.71 .


Molecular Structure Analysis

The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is 1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a powder with a molecular weight of 247.72 .

Scientific Research Applications

Fluorescent Probes for Thiol Detection

A study by Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, demonstrating its application in water samples. This probe, designed with a strong electron-withdrawing 2,4-dinitrobenzenesulfonamide group, showed high sensitivity and selectivity, indicating its potential in environmental and biological sciences for thiophenol sensing (Wang et al., 2012).

Redox Behavior and Electrochemical Studies

Santelices and Hawley (1977) investigated the redox behavior of sulfonamide derivatives, including electrochemical reductions in dimethylformamide, highlighting the compound's potential in electroanalytical methods and its application in understanding electron-transfer processes (Santelices & Hawley, 1977).

Tautomeric Behavior in Bioorganic Studies

Erturk et al. (2016) examined the tautomeric behavior of a sulfonamide derivative using spectroscopic methods, suggesting its significance in bioorganics and medicinal chemistry due to the direct relationship between molecular conformation and pharmaceutical activity (Erturk et al., 2016).

Safety and Hazards

The safety data sheet (MSDS) for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is available . It’s important to handle this compound with care, using appropriate personal protective equipment .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-9-3-4-10(2)12(7-9)19(16,17)13-11-5-6-18(14,15)8-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZPKPPVPCZDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.